"Isobutyl-(3-morpholin-4-yl-propyl)-amine" basic properties

"Isobutyl-(3-morpholin-4-yl-propyl)-amine" basic properties

The following technical guide details the properties, synthesis, and applications of Isobutyl-(3-morpholin-4-yl-propyl)-amine .

Chemical Identity, Synthesis, and Industrial Applications[1][2]

⚠️ CRITICAL SAFETY & IDENTITY DISCLAIMER

Discrepancy Detected: The request provided the chemical name Isobutyl-(3-morpholin-4-yl-propyl)-amine alongside the CAS Registry Number 101345-66-8 .[1][2]

-

CAS 101345-66-8 corresponds to Furanylfentanyl , a Schedule I Controlled Substance (synthetic opioid) with no accepted medical use and extreme toxicity.[1][2]

-

Isobutyl-(3-morpholin-4-yl-propyl)-amine (Chemical Name) is a distinct, non-controlled secondary amine intermediate used in pharmaceutical synthesis and green chemistry (CO₂ capture).[1][2] Its CAS number is typically 626208-01-3 .[1][2]

Scope of Guide: This document strictly covers the chemical name provided (Isobutyl-(3-morpholin-4-yl-propyl)-amine) . It does NOT cover Furanylfentanyl.[1][2] Researchers must verify CAS numbers before procurement to ensure regulatory compliance.[1][2]

Chemical Identity & Molecular Architecture[1][2][3][4]

Isobutyl-(3-morpholin-4-yl-propyl)-amine is a bifunctional building block characterized by a secondary amine core flanked by a lipophilic isobutyl group and a hydrophilic morpholine tail.[1][2] This "amphiphilic" nature makes it a privileged scaffold for introducing solubility-enhancing motifs into drug candidates.[1][2]

| Property | Data |

| Chemical Name | N-Isobutyl-3-morpholinopropan-1-amine |

| Common Abbreviation | N-Isobutyl-NAPM |

| CAS Number | 626208-01-3 (Verify with vendor) |

| Molecular Formula | C₁₁H₂₄N₂O |

| Molecular Weight | 200.32 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Predicted Boiling Point | ~260–270°C (at 760 mmHg) |

| pKa (Predicted) | ~10.2 (Secondary Amine), ~8.4 (Morpholine) |

| Solubility | Miscible in Ethanol, DCM, DMSO; Soluble in water (pH dependent) |

Structural Logic[2]

-

Morpholine Ring: Acts as a metabolic "handle" and solubility enhancer.[1][2] The ether oxygen reduces basicity compared to piperidine, improving bioavailability.[2]

-

Propyl Linker: A 3-carbon spacer is optimal for preventing steric clash between the basic center and the target receptor pocket.[1][2]

-

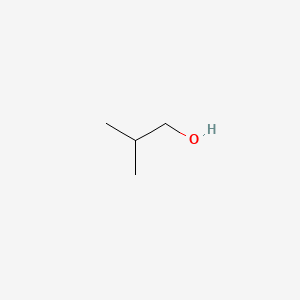

Isobutyl Group: Provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in GPCRs or kinase active sites.[2]

Synthetic Pathways & Process Chemistry[7][8]

The industrial standard for synthesizing N-alkylated diamines is Reductive Amination .[1][2] This route is preferred over direct alkylation (using halides) because it avoids over-alkylation (quaternary ammonium salt formation) and utilizes cleaner starting materials.[2]

Reaction Scheme (Reductive Amination)

The synthesis involves the condensation of 3-Aminopropylmorpholine (NAPM) with Isobutyraldehyde to form an imine intermediate, which is subsequently reduced to the secondary amine.[2]

Figure 1: Step-wise reductive amination workflow. The imine formation is the rate-determining step in the absence of acid catalysis.[1]

Detailed Experimental Protocol

Scale: 100 mmol Safety: Perform in a fume hood. Isobutyraldehyde is flammable; NAPM is corrosive.[1][2]

-

Imine Formation:

-

Charge a 250 mL round-bottom flask with 3-Aminopropylmorpholine (14.4 g, 100 mmol) and Methanol (100 mL).

-

Add Isobutyraldehyde (7.93 g, 110 mmol) dropwise over 20 minutes.

-

Mechanistic Note: Excess aldehyde drives the equilibrium toward the imine.[2]

-

Stir at room temperature for 2 hours. (Monitor by TLC/NMR for disappearance of amine).

-

-

Reduction:

-

Workup:

-

Purification:

Applications in Research & Industry

Pharmaceutical Development (Privileged Scaffold)

This molecule serves as a critical intermediate for synthesizing "drug-like" molecules.[1][2]

-

GPCR Antagonists: The morpholine-propyl-amine motif is frequent in antagonists for serotonin (5-HT) and dopamine receptors.[1][2] The isobutyl group provides selectivity by fitting into hydrophobic sub-pockets.[2]

-

Kinase Inhibitors: Used to attach solubilizing tails to hinge-binding scaffolds (e.g., pyrimidines or quinazolines), improving the pharmacokinetic profile of otherwise insoluble inhibitors.

Green Chemistry: Carbon Capture (CCS)

Recent research highlights this class of sterically hindered secondary amines as Water-Lean Solvents for CO₂ capture.[1][2]

-

Mechanism: The secondary amine reacts with CO₂ to form a carbamate.[2] The morpholine ether oxygen provides internal hydrogen bonding, stabilizing the zwitterion and reducing the viscosity of the capture solvent compared to traditional amines (like MEA).

-

Advantage: The isobutyl group introduces steric hindrance, which destabilizes the carbamate slightly, allowing for CO₂ release (regeneration) at lower temperatures, thus saving energy.

Figure 2: Cycle of CO₂ capture using sterically hindered morpholine amines.[1][2] The process is reversible via thermal swing.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be observed:

| Method | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 0.90 (d, 6H) | Isobutyl methyl groups (distinct doublet).[1][2] |

| δ 2.30–2.45 (m, 6H) | Morpholine ring protons (N-adjacent) + propyl CH₂.[1][2] | |

| δ 3.65–3.75 (t, 4H) | Morpholine ring protons (O-adjacent).[1][2] | |

| MS (ESI+) | m/z 201.2 [M+H]⁺ | Protonated molecular ion.[1][2] |

| IR Spectroscopy | 3300–3400 cm⁻¹ | Weak N-H stretch (secondary amine).[1][2] |

| 1110 cm⁻¹ | C-O-C stretch (morpholine ether).[1][2] |

References

-

Sigma-Aldrich. (2024).[1][2] Isobutyl-(3-morpholin-4-yl-propyl)-amine Product Sheet. (Note: Verify CAS 626208-01-3).

-

Heldebrant, D. J., et al. (2017).[2] "Water-Lean Solvents for Post-Combustion CO₂ Capture: Fundamentals, Uncertainties, and Outlook." Chemical Reviews. [1][2]

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017).[1][2][3] Risk Assessment Report on Furanylfentanyl (CAS 101345-66-8). (Cited for safety distinction).